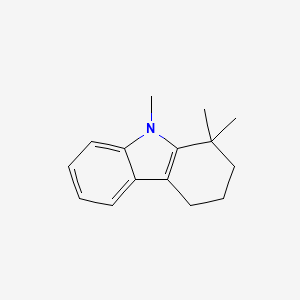
1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole itself has a tricyclic structure consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound this compound is characterized by the presence of three methyl groups at positions 1 and 9 of the tetrahydrocarbazole structure.
Preparation Methods
The synthesis of 1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through various synthetic routes. One common method involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole
Industrial production methods for carbazole derivatives often involve the distillation of coal tar, where carbazole concentrates in the anthracene distillate and is selectively precipitated using polar compounds such as ketones .
Chemical Reactions Analysis
1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole has various scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,1,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydrocarbazole: Lacks the methyl groups present in this compound.
Carbazole: The fully aromatic form of the compound without the tetrahydro structure.
9-Methylcarbazole: Contains a single methyl group at position 9.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
75989-46-7 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1,1,9-trimethyl-3,4-dihydro-2H-carbazole |
InChI |
InChI=1S/C15H19N/c1-15(2)10-6-8-12-11-7-4-5-9-13(11)16(3)14(12)15/h4-5,7,9H,6,8,10H2,1-3H3 |
InChI Key |
KCBBMIWJQQIYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1N(C3=CC=CC=C23)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















